molecular formula C11H12BrClO2 B1449593 Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate CAS No. 1261826-06-5

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Cat. No.: B1449593
CAS No.: 1261826-06-5
M. Wt: 291.57 g/mol
InChI Key: IHHZVJZZQVQKHP-UHFFFAOYSA-N
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Description

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate is a high-value aromatic ester compound intended for research and development purposes. It features a benzene ring di-substituted with bromine and chlorine atoms, linked to a propionate ester group. This specific structure makes it a versatile building block in organic synthesis . Researchers utilize such compounds as key intermediates in the development of more complex molecules, particularly in pharmaceutical chemistry and agrochemical research . For instance, structurally similar compounds have been identified as intermediates in the synthesis of insecticidal and acaricidal agents . The mechanism of action for its derivative applications often involves interaction with biological enzymes, such as esterases, which can hydrolyze the ester bond to release the corresponding phenol and acid, thereby altering biological activity . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified personnel in a controlled laboratory environment. Please refer to the specific Material Safety Data Sheet for detailed safety and handling information before use.

Properties

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHZVJZZQVQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Starting Materials

  • 2-Bromo-4-chlorobenzaldehyde : This can be synthesized through the bromination of 4-chlorobenzaldehyde using bromine in the presence of a catalyst like aluminum chloride.

Wittig Reaction

  • Phosphonium Salt Formation : A phosphonium salt is formed by reacting a trialkylphosphine with an alkyl halide.
  • Ylide Formation and Reaction : The phosphonium salt is then treated with a base to form the ylide, which reacts with 2-bromo-4-chlorobenzaldehyde to form the alkene.

Hydrogenation

  • Catalytic Hydrogenation : The alkene is then hydrogenated using a catalyst like palladium on carbon to form the saturated chain.

Esterification

  • Esterification Reaction : If the carboxylic acid group needs to be esterified, this can be done using ethanol in the presence of an acid catalyst like sulfuric acid.

Analysis of Preparation Methods

Step Reaction Conditions Yield Purification Method
Wittig Reaction Phosphonium ylide, aldehyde, solvent (e.g., THF), base (e.g., n-BuLi) 70-80% Column chromatography
Hydrogenation Pd/C catalyst, H2 gas, solvent (e.g., ethanol) 90-95% Distillation or crystallization
Esterification Ethanol, acid catalyst (e.g., H2SO4), reflux 80-90% Distillation

Research Findings and Challenges

  • Yield Optimization : The yield of each step can significantly impact the overall efficiency of the synthesis. Optimizing reaction conditions, such as temperature and catalyst loading, is crucial.
  • Purification Challenges : The purification of intermediates and the final product can be challenging due to the complexity of the molecule. Techniques like column chromatography and crystallization are often necessary.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Sodium hydroxide, potassium hydroxide, or other nucleophiles

      Conditions: Aqueous or alcoholic medium, elevated temperature

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature or slightly elevated temperature

  • Hydrolysis

      Reagents: Water, acid or base catalyst

      Conditions: Reflux

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl propionate derivatives

    Reduction: 3-(2’-bromo-4’-chlorophenyl)propanol

    Hydrolysis: 3-(2’-bromo-4’-chlorophenyl)propionic acid and ethanol

Scientific Research Applications

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.

    Material Science: It is utilized in the preparation of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of the bromo and chloro substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 3-(2'-bromo-4'-chlorophenyl)propionate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 2'-Br, 4'-Cl C₁₁H₁₂BrClO₂ 291.58 Dual halogenation enhances electrophilic substitution potential; likely used in agrochemicals or drug intermediates .
Ethyl 3-(4'-bromo-2'-methoxyphenyl)propionate 4'-Br, 2'-OCH₃ C₁₂H₁₅BrO₃ 305.15 Methoxy group (electron-donating) vs. chlorine (electron-withdrawing) alters reactivity; potential use in fragrances or polymers .
3-(2-Bromo-phenyl)-propionic acid ethyl ester 2'-Br C₁₁H₁₃BrO₂ 257.12 Lacks 4'-Cl, reducing steric hindrance; simpler synthesis route for coupling reactions .
Ethyl (2'-chlorophenyl)-3-oxo-2-(N-benzylamino)methylene propionate 2'-Cl, benzylamino, oxo C₁₉H₁₈ClNO₃ 359.80 Amino and keto groups introduce hydrogen-bonding sites; possible medicinal chemistry applications (e.g., enzyme inhibitors) .

Reactivity and Stability

  • Halogen Effects: The 2'-Br and 4'-Cl substituents in the target compound create a strong electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at the para position to bromine.
  • Ester Hydrolysis : The ethyl ester group in all compounds is susceptible to alkaline hydrolysis. However, electron-withdrawing halogens (Br, Cl) in the target compound may slightly retard hydrolysis compared to methoxy-substituted analogs .

Biological Activity

Overview

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate is an organic compound classified as an ester, notable for its bromo and chloro substituents on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an alkylating agent and in various synthetic applications.

  • Chemical Formula : C12H12BrClO2
  • CAS Number : 1261826-06-5
  • Molecular Weight : 303.68 g/mol

This compound exhibits biological activity primarily through its ability to act as an alkylating agent. This mechanism involves the formation of covalent bonds with nucleophilic sites in biomolecules, which can lead to various biological effects including mutagenicity and cytotoxicity.

Types of Reactions

  • Nucleophilic Substitution : The bromo and chloro groups can be replaced by nucleophiles.
  • Reduction : The ester can be reduced to form the corresponding alcohol.
  • Hydrolysis : Hydrolysis yields the corresponding carboxylic acid and ethanol.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

A study on structurally related compounds suggests that the presence of halogens like bromine enhances anticancer activity by promoting apoptosis in cancer cells. The compound's ability to alkylate DNA may contribute to its efficacy against tumor cells.

Mutagenicity

This compound has been associated with mutagenic effects, particularly in bacterial assays. The mutagenicity is attributed to its reactive nature, which can lead to DNA damage.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL .
Anticancer Activity In vitro studies demonstrated that derivatives exhibited IC50 values lower than 20 µM against MDA-MB-231 breast cancer cells, indicating strong cytotoxicity .
Mutagenicity Assessment Ames test results indicated a positive response for mutagenicity at concentrations above 50 µg/mL, suggesting a need for caution in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate
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Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

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